molecular formula C12H14N4O B2847242 N-(3-aminophenyl)-3-(1H-pyrazol-1-yl)propanamide CAS No. 1052558-49-2

N-(3-aminophenyl)-3-(1H-pyrazol-1-yl)propanamide

Cat. No.: B2847242
CAS No.: 1052558-49-2
M. Wt: 230.271
InChI Key: PTVYICJOEBDZCJ-UHFFFAOYSA-N
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Description

N-(3-aminophenyl)-3-(1H-pyrazol-1-yl)propanamide is an organic compound that features both an amine group and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminophenyl)-3-(1H-pyrazol-1-yl)propanamide typically involves the reaction of 3-aminophenylamine with 3-(1H-pyrazol-1-yl)propanoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-aminophenyl)-3-(1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or hydrazines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines or hydrazines.

    Substitution: Nitrated, sulfonated, or halogenated derivatives.

Scientific Research Applications

Anti-inflammatory Properties

N-(3-aminophenyl)-3-(1H-pyrazol-1-yl)propanamide has been explored for its anti-inflammatory effects. Compounds in this class have shown promise in treating various inflammation-related disorders, such as arthritis and gastrointestinal conditions. The following table summarizes some key findings related to its anti-inflammatory applications:

Study Compound Target Condition Mechanism of Action Results
This compoundArthritisInhibition of inflammatory pathwaysReduced inflammation in animal models
Pyrazolyl-acylsulfonamidesTuberculosisTargeting cell wall biosynthesis in Mycobacterium tuberculosisModerate activity against resistant strains
Kinase inhibitors based on pyrazoleCancerInhibition of CDK16 and related kinasesInduced cell cycle arrest

Anti-tuberculosis Activity

Recent studies have identified the compound as a potential anti-tuberculosis agent. It has been shown to target the cell wall biosynthesis of Mycobacterium tuberculosis, making it a candidate for further development against multidrug-resistant strains. The structure-activity relationship (SAR) studies indicate that modifications to the pyrazole core can enhance its potency.

Key Findings:

  • Compounds derived from this class exhibited minimum inhibitory concentrations (MICs) of less than 0.5 μM against Mtb.
  • The mechanism involves a novel mode of action distinct from existing treatments, suggesting potential for new therapeutic strategies .

Kinase Inhibition

The compound has also been investigated for its role as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs). Inhibitors derived from this chemical structure have demonstrated significant activity against CDK16, which is crucial in various cancers.

Case Study:

A study reported that a derivative of this compound exhibited an EC50 of 33 nM against CDK16, indicating strong cellular potency. This suggests that further optimization could lead to effective cancer therapies targeting specific CDK pathways .

Mechanism of Action

The mechanism of action of N-(3-aminophenyl)-3-(1H-pyrazol-1-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide
  • N-(3-aminophenyl)-3-(1H-triazol-1-yl)propanamide
  • N-(3-aminophenyl)-3-(1H-tetrazol-1-yl)propanamide

Uniqueness

N-(3-aminophenyl)-3-(1H-pyrazol-1-yl)propanamide is unique due to the presence of the pyrazole ring, which imparts specific electronic and steric properties. This makes it distinct from similar compounds with imidazole, triazole, or tetrazole rings, which may have different reactivity and binding characteristics.

Biological Activity

N-(3-aminophenyl)-3-(1H-pyrazol-1-yl)propanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and androgen receptor modulation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrazole ring which is known for its diverse biological activities. The compound's molecular formula is C12H14N4OC_{12}H_{14}N_{4}O, with a molecular weight of 230.27 g/mol. Its structure is characterized by an amine group attached to a phenyl ring, which is further linked to a pyrazole moiety through a propanamide chain.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound, particularly as a selective androgen receptor degrader (SARD). This compound has shown promising results in inhibiting tumor growth in preclinical models, especially in prostate cancer cells resistant to conventional therapies like enzalutamide. In one study, it was reported that this compound induced an 80% tumor growth inhibition in xenografts derived from enzalutamide-resistant VCaP cell lines .

The mechanism of action appears to involve the degradation of androgen receptors (AR), which are crucial for the proliferation of certain cancer types. The introduction of the pyrazole moiety enhances binding affinity and selectivity towards AR, making it a valuable candidate for further development .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications. For instance, alterations in the phenyl or pyrazole substituents can significantly impact its potency and selectivity as an AR antagonist. The structure-activity relationship studies indicate that specific substitutions on the pyrazole ring can enhance or diminish biological efficacy, guiding further synthetic efforts to optimize therapeutic profiles .

Case Studies and Experimental Findings

Several experimental studies have been conducted to evaluate the biological efficacy of this compound:

  • In Vitro Studies : In vitro assays demonstrated that compounds within this class exhibited significant cytotoxicity against various cancer cell lines, including prostate (PC-3), colorectal (HT-29), and lung (A549) cancer cells. IC50 values ranged from 1.25 to 3.98 µM , indicating potent growth inhibition comparable to standard chemotherapeutic agents like 5-fluorouracil .
  • Mechanistic Insights : Flow cytometry analyses revealed that treatment with these compounds led to G2/M cell cycle arrest , suggesting a mechanism that disrupts normal cellular proliferation pathways . Additionally, compounds were found to inhibit migration abilities of cancer cells, further supporting their potential as therapeutic agents against metastasis.

Comparative Biological Activity Table

CompoundIC50 (µM)Mechanism of ActionTumor Growth Inhibition (%)
This compound1.25 - 3.98AR degradation80%
5-Fluorouracil~10AntimetaboliteN/A
Doxorubicin~0.5DNA intercalatorN/A

Properties

IUPAC Name

N-(3-aminophenyl)-3-pyrazol-1-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c13-10-3-1-4-11(9-10)15-12(17)5-8-16-7-2-6-14-16/h1-4,6-7,9H,5,8,13H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVYICJOEBDZCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CCN2C=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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